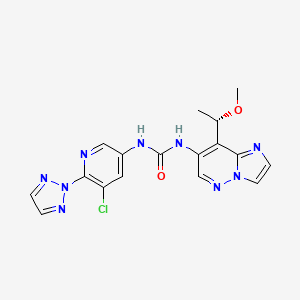

RGT-068A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H16ClN9O2 |

|---|---|

Molecular Weight |

413.8 g/mol |

IUPAC Name |

1-[5-chloro-6-(triazol-2-yl)-3-pyridinyl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea |

InChI |

InChI=1S/C17H16ClN9O2/c1-10(29-2)14-13(9-23-26-6-5-19-16(14)26)25-17(28)24-11-7-12(18)15(20-8-11)27-21-3-4-22-27/h3-10H,1-2H3,(H2,24,25,28)/t10-/m0/s1 |

InChI Key |

LZNQKKVROWRMOF-JTQLQIEISA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=NN2C1=NC=C2)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC |

Canonical SMILES |

CC(C1=C(C=NN2C1=NC=C2)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

RGT-61159: A Technical Guide to a First-in-Class MYB RNA Splicing Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGT-61159 is an investigational, orally available, first-in-class small molecule designed to selectively modulate the splicing of c-MYB (MYB) pre-messenger RNA (mRNA). Developed by Rgenta Therapeutics, RGT-61159 represents a novel therapeutic strategy for cancers driven by the overexpression of the MYB oncoprotein, a historically challenging drug target. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of RGT-61159.

Discovery and Rationale

The c-MYB proto-oncogene encodes a transcription factor that is a master regulator of cellular proliferation, differentiation, and self-renewal. Aberrant expression or overactivation of MYB is a key oncogenic driver in a variety of solid and hematologic malignancies, including adenoid cystic carcinoma (ACC), acute myeloid leukemia (AML), colorectal cancer (CRC), and T-cell acute lymphoblastic leukemia (T-ALL). In many of these cancers, particularly ACC, MYB overactivation is a hallmark feature, often due to chromosomal rearrangements. Given its critical role in tumorigenesis, the inhibition of MYB has been a long-sought therapeutic goal. RGT-61159 was identified and optimized using Rgenta's proprietary RNA-targeting platform, which is designed to discover small molecules that can modulate RNA processing events.

Mechanism of Action

RGT-61159 exerts its anti-tumor effects through a highly specific mechanism of action that targets the pre-mRNA of c-MYB. It selectively alters the splicing machinery to induce the inclusion of a cryptic "poison" exon into the mature MYB mRNA transcript. This newly included exon introduces a premature termination codon, flagging the aberrant mRNA for degradation via the nonsense-mediated decay (NMD) pathway. The ultimate result is a profound and dose-dependent reduction in both MYB mRNA and the oncoprotein it encodes.

This targeted degradation of MYB leads to downstream effects consistent with the inhibition of a master oncogene. In preclinical models, treatment with RGT-61159 has been shown to downregulate the expression of other key oncogenes controlled by MYB, such as MYC and BCL2. Furthermore, in AML cell lines, RGT-61159 treatment has been observed to induce cellular differentiation, as evidenced by an increase in the differentiation markers CD11b and CD14.

Figure 1: Proposed Mechanism of Action of RGT-61159.

Preclinical Development

The preclinical anti-tumor activity of RGT-61159 has been evaluated in a range of in vitro and in vivo models.

In Vitro Activity

RGT-61159 has demonstrated potent cell-killing activity against a broad panel of cancer cell lines that overexpress c-MYB, while sparing normal cells. This on-target effect is confirmed by the robust depletion of both c-MYB RNA and protein levels in treated cells.

| Parameter | Cell Lines | Value | Reference |

| EC50 | Cancer cell lines overexpressing c-MYB | 100 - 200 nM | |

| c-MYB RNA Depletion | Treated cells | >80% | |

| c-MYB Protein Depletion | Treated cells | >80% |

Table 1: In Vitro Activity of RGT-61159

In Vivo Efficacy

The in vivo anti-tumor efficacy of RGT-61159 has been demonstrated in several patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models.

| Model Type | Cancer Type | Specific Models | Key Findings | Reference |

| PDX | Adenoid Cystic Carcinoma (ACC) | ACCX6, ACCX11, ACCx5M1, ST105B2 | Up to 90% tumor growth inhibition (TGI) with single-agent treatment at well-tolerated doses. | |

| CDX | Acute Myeloid Leukemia (AML) | Models with common genetic alterations (e.g., Flt3 ITD, MLL-fusion, NPM1 mutation) | Significant anti-tumor activity as a single agent. |

Table 2: In Vivo Efficacy of RGT-61159

In the ACC PDX models, the anti-tumor activity of RGT-61159 correlated with dose-dependent modulation of MYB, with efficacious doses reducing c-MYB transcript and protein levels by over 80%. Furthermore, RNA sequencing analysis of treated ACC tumors revealed a reversal of the published ACC overexpression gene signature.

In AML models, RGT-61159 has shown synergistic anti-tumor activity when combined with standard-of-care agents, including FLT3 inhibitors (gilteritinib, midostaurin), menin inhibitors, and BCL2 inhibitors (venetoclax).

Safety and Tolerability

Preclinical studies in rodents and non-human primates have indicated that RGT-61159 is well-tolerated at efficacious doses, as assessed by animal body weight and clinical signs.

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to Rgenta Therapeutics, the general methodologies employed in the preclinical evaluation of RGT-61159 can be outlined based on the available public data.

In Vitro Cell Viability Assay

-

Objective: To determine the half-maximal effective concentration (EC50) of RGT-61159 in cancer cell lines.

-

Methodology: A panel of cancer cell lines with known MYB expression levels and normal cells are seeded in multi-well plates. The cells are then treated with a range of concentrations of RGT-61159. After a specified incubation period, cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.

Target Engagement Assays (RT-qPCR and Western Blot/Jess Assay)

-

Objective: To quantify the effect of RGT-61159 on MYB RNA and protein levels.

-

Methodology:

-

RT-qPCR: Cancer cells are treated with RGT-61159. RNA is then extracted, reverse-transcribed to cDNA, and subjected to quantitative polymerase chain reaction (qPCR) using primers specific for MYB and a housekeeping gene for normalization.

-

Western Blot/Jess Assay: Protein lysates from RGT-61159-treated cells are separated by size using electrophoresis and transferred to a membrane. The membrane is probed with antibodies specific for MYB and a loading control protein. The Jess™ Simple Western system is an automated capillary-based immunoassay that can also be used for protein analysis.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor activity, pharmacodynamics, and tolerability of RGT-61159 in vivo.

-

Methodology:

-

Model Establishment: Patient-derived tumor fragments (for PDX models) or cancer cell lines (for CDX models) are implanted into immunocompromised mice.

-

Treatment: Once tumors reach a specified size, mice are randomized into vehicle control and RGT-61159 treatment groups. RGT-61159 is administered orally according to a defined dosing schedule.

-

Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.

-

Pharmacodynamic Assessment: Tumor and/or blood samples are collected at various time points to assess MYB RNA and protein levels.

-

Tolerability Assessment: Animal body weight, clinical signs, and general health are monitored throughout the study.

-

Figure 2: Generalized Preclinical Experimental Workflow for RGT-61159.

Clinical Development

Based on the promising preclinical data, Rgenta Therapeutics has advanced RGT-61159 into clinical development. In October 2024, the company announced that the first patients had been dosed in a Phase 1a/1b clinical trial.

-

Study Identifier: NCT06462183

-

Title: A Phase 1a/1b, First-in-human, Multicenter Study to Assess the Efficacy and Safety of RGT-61159 for Treatment of Patients with Relapsed/Refractory Aden

No Publicly Available Data for RGT-068A in Lymphoma Target Validation

A comprehensive review of scientific literature, clinical trial registries, and public databases has revealed no specific information on a compound designated RGT-068A for the target validation in lymphoma.

Extensive searches for "this compound" and related terms in the context of lymphoma, oncology, or drug development did not yield any publicly available data. This suggests that this compound may be an internal compound code used by a pharmaceutical or biotechnology company that has not yet been disclosed in public forums such as scientific publications or press releases.

While the searches did identify other compounds with the "RGT" prefix, such as RGT-61159 and RGT-018 from Rgenta Therapeutics, these are distinct molecules with different therapeutic targets and are not being investigated for lymphoma. For instance, RGT-61159 is an oral small molecule targeting MYB for the potential treatment of adenoid cystic carcinoma and colorectal cancer.

General information on targeted therapies for lymphoma is available, highlighting the use of BTK inhibitors and CAR T-cell therapies. However, none of this information is linked to a compound named this compound.

Without any publicly accessible data, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams, for this compound. The information required to fulfill the user's request is likely proprietary and confidential to the developing organization.

Understanding the Selectivity Profile of RGT-068A: A Technical Overview

Initial searches for "RGT-068A" did not yield any publicly available information, suggesting that this compound may be in a very early stage of development, has been discontinued, or the identifier may be inaccurate. However, extensive data exists for other compounds from Rgenta Therapeutics, notably RGT-61159 and RGT-018, which are detailed below. This guide will summarize the available information on these related compounds to provide context on the company's research focus and approach to drug development.

RGT-61159: A Clinical-Stage MYB Splicing Modulator

Rgenta Therapeutics is developing RGT-61159, an oral small molecule designed to modulate the splicing of the MYB transcription factor.[1][2] Overexpression of the MYB oncogene is a hallmark of several cancers, including adenoid cystic carcinoma (ACC), colorectal cancer (CRC), and acute myeloid leukemia (AML).[1][3][4] RGT-61159 aims to inhibit the oncogenic MYB protein, leading to the death of cancer cells that overexpress it.[1][2]

Preclinical and Clinical Development

Preclinical data presented at the American Association for Cancer Research (AACR) 2025 Annual Meeting demonstrated that RGT-61159 effectively reduces both MYB RNA transcripts and MYB protein levels in a dose-dependent manner.[1][2] This activity translated to potent killing of cancer cells overexpressing MYB.[1][2] Studies in cell-derived xenograft (CDX) models of AML showed robust anti-tumor activity.[1][2] Furthermore, RGT-61159 exhibited synergistic activity when combined with standard-of-care treatments for AML.[1][2]

A Phase 1a/b multi-center, open-label clinical trial for RGT-61159 is currently underway for patients with relapsed or refractory ACC and CRC.[3][4][5] The study is designed to evaluate the safety, tolerability, pharmacokinetics, target engagement, and clinical efficacy of the compound.[3][4]

RGT-018: A Pan-KRAS Inhibitor Targeting SOS1

Another compound in development is RGT-018, a potent and selective inhibitor of Son of Sevenless 1 (SOS1).[6] SOS1 is a critical activator of KRAS, a frequently dysregulated oncogene in various cancers like non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[6] By inhibiting SOS1, RGT-018 functions as a pan-KRAS inhibitor.[6]

Preclinical Findings

In vitro studies have shown that RGT-018 inhibits KRAS signaling and the proliferation of a wide range of KRAS-driven cancer cells as a single agent.[6] Its anti-proliferative effects were enhanced when combined with inhibitors of MEK, KRASG12C, EGFR, or CDK4/6.[6] In vivo, oral administration of RGT-018 suppressed tumor growth in xenograft models.[6] Notably, RGT-018, alone or in combination, was able to overcome resistance to approved KRASG12C inhibitors caused by acquired KRAS mutations.[6]

Signaling Pathway and Experimental Workflow

To illustrate the mechanism of action for a compound like RGT-018, the following diagram depicts a simplified KRAS signaling pathway and the point of intervention for a SOS1 inhibitor.

Caption: Simplified KRAS signaling pathway and the inhibitory action of RGT-018 on SOS1.

The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of a compound like RGT-018.

Caption: General workflow for in vivo xenograft studies.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Rgenta Therapeutics Presents Preclinical Data on RGT-61159, a Potent, Selective Oral Small Molecule Inhibitor of MYB, Demonstrating Robust Anti-Tumor Activity in Several Monotherapy Models of AML and Synergistic Activity when Combined with Standard of Care for AML [prnewswire.com]

- 3. Clinical Trials for RGT-61159 | Rgenta Therapeutics Inc. | Boston, MA [rgentatx.com]

- 4. Rgenta Therapeutics Announces First Patients Dosed in Phase 1a/b Clinical Trial of RGT-61159, an Oral Small Molecule Targeting MYB, in Adenoid Cystic Carcinoma (ACC) and Colorectal Cancer (CRC) [prnewswire.com]

- 5. A Phase 1a/1b First-in-human Multicenter Study to Assess the Efficacy and Safety of RGT-61159 for Treatment of Patients with Relapsed/Refractory Adenoid Cystic Carcinoma (ACC) or Colorectal Carcinoma (CRC) | NYU Langone Health [clinicaltrials.med.nyu.edu]

- 6. RGT-018 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

In-depth Technical Guide: RGT-068A Preliminary In Vitro Studies

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "RGT-068A." The following guide is a structured template illustrating the expected content and format for such a document. All data, protocols, and pathways are hypothetical and presented for demonstrative purposes. Researchers and drug development professionals should substitute the placeholder information with their own experimental results.

Introduction

This document provides a comprehensive overview of the preliminary in vitro characterization of this compound, a novel investigational compound. The studies outlined herein were designed to elucidate its primary mechanism of action, target engagement, and initial safety profile at the cellular level. The data presented are intended to serve as a foundational resource for researchers, scientists, and professionals involved in the ongoing development of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial in vitro screening of this compound.

Table 1: Cellular Viability and Cytotoxicity

| Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |

| HEK293 | CellTiter-Glo® | > 100 | > 100 | N/A |

| HepG2 | CellTiter-Glo® | 75.2 | > 100 | > 1.33 |

| MCF-7 | CellTiter-Glo® | 22.5 | 85.1 | 3.78 |

| A549 | CellTiter-Glo® | 15.8 | 92.4 | 5.85 |

Table 2: Target Engagement and Enzyme Inhibition

| Target Protein | Assay Type | Ki (nM) | IC50 (nM) | Method |

| Kinase X | LanthaScreen™ | 12.3 | 25.7 | TR-FRET |

| Kinase Y | ADP-Glo™ | 150.6 | 312.4 | Luminescence |

| Protease Z | FRET Assay | 8.9 | 18.2 | Fluorescence |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Cells were seeded in 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: this compound was serially diluted in DMSO and then further diluted in growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. 10 µL of the diluted compound was added to the respective wells. A vehicle control (0.1% DMSO) was included.

-

Incubation: Plates were incubated for 72 hours at 37°C, 5% CO2.

-

Lysis and Luminescence Reading: 100 µL of CellTiter-Glo® reagent was added to each well. The plate was placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence was recorded using a plate reader.

-

Data Analysis: IC50 and CC50 values were calculated using a four-parameter logistic model in GraphPad Prism.

Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

-

Reagents: Kinase X, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and ATP were prepared in kinase buffer.

-

Compound Preparation: this compound was serially diluted in DMSO to create a 10-point concentration gradient.

-

Assay Plate Preparation: 2.5 µL of the compound dilutions were added to a 384-well low-volume plate.

-

Kinase Reaction: 5 µL of Kinase X and tracer mix was added to the wells, followed by 2.5 µL of ATP to initiate the reaction. The final reaction volume was 10 µL.

-

Incubation and Reading: The plate was incubated at room temperature for 60 minutes. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a compatible plate reader.

-

Data Analysis: IC50 values were determined from the dose-response curves.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathway of this compound and the general experimental workflow.

Methodological & Application

Application Notes and Protocols: RGT-068A for Cancer Cell Line Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RGT-068A is a novel, potent, and selective small molecule inhibitor of the Rho GTPase signaling pathway. This pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell polarity, proliferation, and migration. Dysregulation of Rho GTPase signaling is frequently observed in various human cancers and is associated with tumor progression and metastasis. This compound offers a valuable tool for researchers investigating the role of Rho GTPase signaling in cancer and for the development of potential therapeutic strategies.

These application notes provide detailed protocols for utilizing this compound in cancer cell line models to assess its anti-cancer effects and elucidate its mechanism of action.

Mechanism of Action

This compound selectively targets and inhibits the activation of key Rho GTPases, such as RhoA, Rac1, and Cdc42. By preventing the switch from the inactive GDP-bound state to the active GTP-bound state, this compound effectively blocks downstream signaling cascades. This disruption of the Rho GTPase pathway leads to an inhibition of actin cytoskeleton reorganization, reduced cell motility, and induction of cell cycle arrest and apoptosis in cancer cells.

Figure 1: Proposed signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MDA-MB-231 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.9 |

| PANC-1 | Pancreatic Cancer | 6.5 |

| U-87 MG | Glioblastoma | 12.1 |

| PC-3 | Prostate Cancer | 7.8 |

Table 2: Effect of this compound (10 µM) on Protein Expression after 24h

| Cell Line | Protein | Change in Expression (Fold) |

| MDA-MB-231 | p-Cofilin | -3.1 |

| MDA-MB-231 | Cyclin D1 | -2.5 |

| PANC-1 | p-Cofilin | -2.8 |

| PANC-1 | Cyclin D1 | -2.2 |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of cancer cell lines.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and blank (medium only) wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression and phosphorylation status of key proteins in the Rho GTPase signaling pathway.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-Cofilin, anti-Cofilin, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of this compound or vehicle control for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Transwell Migration/Invasion Assay

This protocol is for evaluating the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

This compound

-

Cancer cell lines

-

Transwell inserts (8 µm pore size) for 24-well plates

-

For invasion assay: Matrigel

-

Serum-free medium

-

Complete growth medium

-

Cotton swabs

-

Methanol

-

Crystal violet stain

-

Microscope

Procedure:

-

For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.

-

Harvest the cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Add 600 µL of complete growth medium (as a chemoattractant) to the lower chamber.

-

Add different concentrations of this compound to both the upper and lower chambers.

-

Incubate the plate for 12-24 hours at 37°C and 5% CO2.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

Experimental Workflow Diagram

Figure 2: General experimental workflow for this compound evaluation.

Application Notes and Protocols for In Vivo Dosing of RGT-068A in Mouse Models

Disclaimer: Publicly available information on a compound specifically named RGT-068A is not available at the time of this writing. The following application notes and protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals working with novel RNA-targeting small molecules in mouse models. The details provided are based on general practices for preclinical in vivo studies and should be adapted based on the specific physicochemical and pharmacological properties of this compound.

Introduction

This compound is hypothesized to be a novel, orally bioavailable, small molecule RNA-targeting agent developed by Rgenta Therapeutics. Based on the company's focus, this compound is presumed to modulate RNA processing or function to achieve a therapeutic effect, potentially in the fields of oncology or neurological disorders.[1][2][3] This document outlines standardized protocols for the in vivo administration of this compound in mouse models, including procedures for determining maximum tolerated dose (MTD) and evaluating anti-tumor efficacy.

Hypothesized Mechanism of Action: For the purpose of this guide, we will hypothesize that this compound is an RNA-targeting small molecule that modulates the splicing of the MYB proto-oncogene's pre-mRNA. Dysregulation of MYB, a key transcription factor, is implicated in the progression of various cancers.[4][5][6][7] By altering its splicing, this compound may lead to the production of a non-functional protein or trigger nonsense-mediated decay of the mRNA transcript, ultimately reducing the levels of the oncogenic MYB protein.

Data Presentation: Quantitative Summary

Effective data organization is crucial for the interpretation and comparison of in vivo study results. The following tables provide a structured format for presenting key quantitative data from initial tolerability and efficacy studies.

Table 1: Maximum Tolerated Dose (MTD) Study Summary

| Dose Group (mg/kg) | Administration Route | Dosing Frequency | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Number of Animals with Adverse Events |

| Vehicle Control | Oral Gavage | Daily | ± 5% | None Observed | 0/5 |

| 10 | Oral Gavage | Daily | -2% | None Observed | 0/5 |

| 30 | Oral Gavage | Daily | -8% | Mild Lethargy | 1/5 |

| 100 | Oral Gavage | Daily | -18% | Significant Lethargy, Ruffled Fur | 4/5 |

| 300 | Oral Gavage | Daily | >20% (Euthanasia Criteria Met) | Severe Lethargy, Hunched Posture | 5/5 |

Table 2: Xenograft Tumor Growth Inhibition (TGI) Data

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Percent TGI (%) | Mean Body Weight Change (%) |

| Vehicle Control | N/A | Daily, PO | 155 | 1250 | 0 | +3% |

| This compound | 25 | Daily, PO | 152 | 650 | 48 | -5% |

| This compound | 50 | Daily, PO | 158 | 310 | 75 | -9% |

| This compound | 75 | Daily, PO | 151 | 180 | 86 | -12% |

| Positive Control | Varies | Varies | 153 | 250 | 80 | -15% |

Experimental Protocols

Detailed and reproducible protocols are essential for the successful execution of in vivo studies. The following sections provide step-by-step methodologies for common administration routes.

Animal Handling and Preparation

-

Animal Strain: The choice of mouse strain will depend on the experimental design (e.g., immunocompromised mice such as NOD-SCID or Athymic Nude for xenograft models, or immunocompetent mice like C57BL/6 or BALB/c for syngeneic models).

-

Acclimation: All animals should be acclimated to the facility for a minimum of one week before the start of any experiment.[8]

-

Restraint: Proper restraint is critical for the safety of both the animal and the researcher. Manual restraint techniques, such as scruffing, are commonly used for injections and oral gavage.[9][10]

Protocol for Oral Gavage (PO) Administration

Oral gavage is a common method for administering precise doses of a compound directly to the stomach.[11][12][13][14][15]

-

Preparation:

-

Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[11][15]

-

Select an appropriately sized gavage needle (typically 18-20 gauge for adult mice) with a rounded tip to prevent esophageal injury.[11]

-

Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth and mark the needle.[12]

-

-

Procedure:

-

Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate passage of the needle.[13]

-

Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the upper palate.[14]

-

Allow the mouse to swallow the needle as it is gently advanced into the esophagus. Do not force the needle.[13]

-

Once the needle is at the predetermined depth, administer the substance slowly and smoothly.[15]

-

Withdraw the needle gently in the same path of insertion.

-

-

Post-Procedure Monitoring:

Protocol for Intraperitoneal (IP) Injection

Intraperitoneal injections are used for systemic administration of substances that are readily absorbed from the peritoneal cavity.[9][10][16][17][18]

-

Preparation:

-

Procedure:

-

Restrain the mouse and tilt it slightly head-down to move the abdominal organs away from the injection site.

-

Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10]

-

Wipe the injection site with 70% alcohol.[9]

-

Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[9]

-

Aspirate gently to ensure no blood or urine is drawn back, which would indicate improper needle placement.[10]

-

Inject the substance slowly.

-

Withdraw the needle and return the animal to its cage.

-

-

Post-Procedure Monitoring:

-

Monitor the animal for any signs of discomfort or bleeding at the injection site.[16]

-

Protocol for Subcutaneous (SC) Injection

Subcutaneous injections are administered into the loose skin, often over the back or flank, for slower, sustained absorption.[19][20][21][22][23]

-

Preparation:

-

Procedure:

-

Restrain the mouse and lift a fold of loose skin over the dorsal (back) or flank area to create a "tent".[20]

-

Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[21]

-

Aspirate to check for blood, indicating entry into a vessel. If blood is present, withdraw the needle and re-insert at a different site.[21]

-

Inject the substance to form a small bleb under the skin.

-

Withdraw the needle and gently massage the area to help disperse the liquid.

-

-

Post-Procedure Monitoring:

-

Observe the injection site for any signs of irritation or leakage.

-

Visualizations

Diagrams are provided to illustrate the hypothesized signaling pathway of this compound and a general workflow for an in vivo efficacy study.

Caption: Hypothesized signaling pathway for this compound.

References

- 1. Discovery of RNA‐Targeting Small Molecules: Challenges and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA-targeting small molecule drugs - Wikipedia [en.wikipedia.org]

- 3. RNA-Targeting Small Molecule Drugs - 2023 Archive [drugdiscoverychemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Myb proteins: angels and demons in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Situational Awareness: Regulation of the Myb Transcription Factor in Differentiation, the Cell Cycle and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. uac.arizona.edu [uac.arizona.edu]

- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. research.fsu.edu [research.fsu.edu]

- 13. ouv.vt.edu [ouv.vt.edu]

- 14. animalcare.ubc.ca [animalcare.ubc.ca]

- 15. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 16. animalcare.ubc.ca [animalcare.ubc.ca]

- 17. protocols.io [protocols.io]

- 18. scribd.com [scribd.com]

- 19. animalcare.ubc.ca [animalcare.ubc.ca]

- 20. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]

- 21. ltk.uzh.ch [ltk.uzh.ch]

- 22. neurocndm.mcgill.ca [neurocndm.mcgill.ca]

- 23. research-support.uq.edu.au [research-support.uq.edu.au]

RGT-068A solubility and preparation for assays

Topic: RGT-068A Solubility and Preparation for Assays Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Accurate and reproducible in vitro and in vivo assays are critical for elucidating its mechanism of action, determining its efficacy, and assessing its safety profile. A key prerequisite for reliable experimental results is the correct preparation of this compound, starting with its proper dissolution. This document provides detailed protocols for the solubilization of this compound and its preparation for various biological assays. Additionally, it outlines the known signaling pathway associated with its biological activity.

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the solubility data, which is crucial for preparing stock solutions and working concentrations for various assays.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Notes |

| DMSO | > 50 | > 100 | 25 | Recommended for stock solutions. |

| Ethanol | 10 | 20 | 25 | Suitable for some in vivo and in vitro applications. |

| PBS (pH 7.4) | < 0.1 | < 0.2 | 25 | Practically insoluble in aqueous buffers. |

| DMEM + 10% FBS | < 0.5 | < 1 | 37 | Low solubility in cell culture media. |

Note: It is recommended to prepare high-concentration stock solutions in DMSO and then dilute them into aqueous buffers or cell culture media for the final working concentration. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , weigh 5 mg.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell-Based Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

Protocol:

-

Thawing: Thaw the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.

-

Final Concentration: For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Mixing: Mix thoroughly by gentle pipetting or brief vortexing before adding to the cells.

-

Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Signaling Pathway

This compound is known to be an inhibitor of the Rho GTPase signaling pathway. This pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell migration, and cell cycle progression. The overexpression and hyperactivity of Rho GTPases are often associated with cancer metastasis.

Caption: this compound inhibits the Rho GTPase signaling pathway.

The diagram above illustrates a simplified representation of the Rho GTPase signaling cascade. Extracellular signals activate Guanine Nucleotide Exchange Factors (GEFs), which in turn catalyze the exchange of GDP for GTP on Rho proteins, leading to their activation. Active Rho-GTP then binds to and activates downstream effectors such as Rho-associated coiled-coil containing protein kinase (ROCK). This cascade ultimately results in changes to the actin cytoskeleton, promoting processes like cell migration and invasion. This compound is hypothesized to inhibit this pathway, thereby potentially reducing cancer cell motility and metastasis. Further research is ongoing to fully elucidate the precise binding site and mechanism of inhibition.

Application Notes and Protocols for RGT-068A in B-cell Lymphoma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphomas are a heterogeneous group of malignancies characterized by the abnormal proliferation of B lymphocytes. A critical driver of survival and proliferation in many B-cell lymphoma subtypes is the B-cell receptor (BCR) signaling pathway.[1][2][3][4] Constitutive activation of this pathway, often due to mutations or autocrine/paracrine stimulation, leads to downstream signaling cascades that promote cell growth and inhibit apoptosis.[1][2][4] Key mediators in this pathway include Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), and the NF-κB transcription factor.[1][2]

RGT-068A is a potent and selective, orally bioavailable small molecule inhibitor of Bruton's tyrosine kinase (BTK). By covalently binding to the cysteine residue at position 481 in the active site of BTK, this compound irreversibly blocks its enzymatic activity. This targeted inhibition disrupts the BCR signaling cascade, making this compound a promising therapeutic agent for various B-cell malignancies. These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical B-cell lymphoma models.

Mechanism of Action: Targeting the BCR Signaling Pathway

The B-cell receptor is a transmembrane protein complex that, upon antigen binding, initiates a signaling cascade crucial for B-cell activation, proliferation, and survival.[4] In many B-cell lymphomas, this pathway is chronically active. BTK is a critical downstream mediator of the BCR.[2] Its inhibition by this compound effectively abrogates the downstream signaling, leading to decreased proliferation and increased apoptosis in malignant B-cells.

Quantitative Data Summary

The following tables summarize the expected in vitro and in vivo efficacy of this compound in various B-cell lymphoma models.

Table 1: In Vitro Cytotoxicity of this compound in B-cell Lymphoma Cell Lines

| Cell Line | Subtype | IC50 (nM) after 72h |

| TMD8 | ABC-DLBCL | 15 |

| U2932 | ABC-DLBCL | 25 |

| SU-DHL-6 | GCB-DLBCL | 80 |

| Raji | Burkitt Lymphoma | 150 |

| Primary MCL Cells | Mantle Cell Lymphoma | 10 |

ABC-DLBCL: Activated B-Cell like Diffuse Large B-cell Lymphoma; GCB-DLBCL: Germinal Center B-cell like Diffuse Large B-cell Lymphoma; MCL: Mantle Cell Lymphoma.

Table 2: this compound Induced Apoptosis in B-cell Lymphoma Cell Lines

| Cell Line | Concentration (nM) | % Apoptotic Cells (Annexin V+) at 48h |

| TMD8 | 50 | 65% |

| U2932 | 50 | 58% |

| SU-DHL-6 | 200 | 45% |

| Raji | 500 | 30% |

Table 3: In Vivo Efficacy of this compound in a TMD8 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0% |

| This compound | 10 | 45% |

| This compound | 30 | 85% |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (IC50 Determination)

This protocol determines the concentration of this compound that inhibits the growth of B-cell lymphoma cell lines by 50% (IC50).

Materials:

-

B-cell lymphoma cell lines (e.g., TMD8, U2932)

-

RPMI-1640 medium with 10% FBS

-

This compound stock solution (in DMSO)

-

96-well white, clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed 1 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound using flow cytometry.

Materials:

-

B-cell lymphoma cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed 2 x 10^5 cells/mL in 6-well plates and treat with the desired concentrations of this compound or vehicle control.

-

Incubate for 48 hours.

-

Harvest cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blotting for Phospho-BTK

This protocol assesses the inhibition of BTK activity by measuring the phosphorylation status of BTK.

Materials:

-

B-cell lymphoma cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound for 2-4 hours.

-

Lyse cells in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Acquire images using a chemiluminescence imaging system and quantify band intensities.

Protocol 4: In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model of B-cell lymphoma.

Materials:

-

6-8 week old immunodeficient mice (e.g., NOD/SCID)

-

TMD8 B-cell lymphoma cells

-

Matrigel

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously inject 5 x 10^6 TMD8 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg and 30 mg/kg) or vehicle control daily by oral gavage.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width²)/2.

-

Monitor animal body weight and overall health.

-

At the end of the study (e.g., 21 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Conclusion

This compound demonstrates potent and selective inhibition of BTK, leading to significant anti-proliferative and pro-apoptotic effects in preclinical models of B-cell lymphoma. The provided protocols offer a robust framework for the continued investigation of this compound's therapeutic potential. Further studies are warranted to explore its efficacy in combination with other anti-cancer agents and to fully elucidate its clinical utility.

References

- 1. Advancements in B-Cell Non-Hodgkin's Lymphoma: From Signaling Pathways to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Targeting B-cell receptor signaling in leukemia and lymphoma: how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of B-Cell Receptor Signaling and Its Therapeutic Relevance in Aggressive B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RGT-068A in Autoimmune Disease Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant area of unmet medical need.[1][2][3] A key pathway implicated in the pathogenesis of several autoimmune conditions is the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis.[4][5] IL-23, a pro-inflammatory cytokine, is crucial for the expansion and maintenance of pathogenic Th17 cells, which in turn produce inflammatory cytokines like IL-17, driving tissue inflammation and damage.[4][5][6]

RGT-068A is a potent and selective small molecule inhibitor of the IL-23 receptor (IL-23R) signaling pathway. By blocking the downstream signaling cascade initiated by IL-23 binding to its receptor, this compound effectively suppresses the pro-inflammatory functions of the IL-23/Th17 axis. This makes this compound a valuable research tool for studying the role of this pathway in various autoimmune disease models and for the preclinical evaluation of potential therapeutic strategies.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in both in vitro and in vivo models of autoimmune disease.

Mechanism of Action

This compound is a cell-permeable small molecule that selectively binds to an allosteric site on the IL-23R, preventing the conformational changes required for downstream signaling. This non-competitive inhibition effectively blocks the phosphorylation and activation of Janus kinase 2 (JAK2) and Tyrosine kinase 2 (TYK2), which are associated with the IL-23R. Consequently, the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3) is inhibited. This prevents the transcription of key genes involved in Th17 cell differentiation, survival, and function, including the gene for the master transcriptional regulator RORγt and the genes for the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22.

Caption: IL-23 Signaling Pathway and this compound Inhibition.

Data Presentation

The following tables summarize the key in vitro and in vivo characteristics of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/System | Endpoint | IC50 (nM) |

| IL-23R Binding Assay | Human IL-23R transfected cells | Competitive Displacement | 5.2 |

| IL-23-induced p-STAT3 | Human CD4+ T cells | STAT3 Phosphorylation | 15.8 |

| IL-17A Secretion | Human CD4+ T cells | IL-17A Production | 25.4 |

| Kinase Selectivity Panel | 100+ kinases | Kinase Inhibition | >10,000 |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Max Clinical Score (± SEM) | Day of Onset (± SEM) |

| Vehicle | - | 4.2 ± 0.3 | 11.5 ± 0.8 |

| This compound | 10 | 1.5 ± 0.5 | 18.2 ± 1.2 |

| This compound | 30 | 0.8 ± 0.2 | Delayed beyond 25 days |

*p < 0.01 compared to vehicle group

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-23-induced STAT3 Phosphorylation in Human CD4+ T cells

This protocol details the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.

1. Materials and Reagents:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD4+ T Cell Isolation Kit

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

Recombinant Human IL-23

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Fixation/Permeabilization Buffer

-

Anti-human p-STAT3 (Tyr705) antibody (fluorescently conjugated)

-

Flow Cytometer

2. Cell Isolation and Culture:

-

Isolate CD4+ T cells from human PBMCs using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions.

-

Resuspend the isolated CD4+ T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Culture the cells overnight at 37°C in a humidified 5% CO2 incubator.

3. This compound Treatment and IL-23 Stimulation:

-

Prepare a serial dilution of this compound in complete RPMI-1640 medium.

-

Add the diluted this compound or vehicle control to the cultured CD4+ T cells and incubate for 1 hour at 37°C.

-

Stimulate the cells with recombinant human IL-23 at a final concentration of 50 ng/mL for 30 minutes at 37°C.

4. Intracellular Staining and Flow Cytometry:

-

After stimulation, wash the cells with cold PBS.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization buffer according to the manufacturer's protocol.

-

Stain the cells with a fluorescently conjugated anti-human p-STAT3 antibody for 30 minutes at room temperature in the dark.

-

Wash the cells and resuspend in PBS for analysis.

-

Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of p-STAT3 in the CD4+ T cell population.

5. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.[7][8][9]

Protocol 2: In Vivo Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for studying the pathogenesis of multiple sclerosis.[10][11]

1. Animals and Housing:

-

Female C57BL/6 mice, 8-10 weeks old.

-

House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

2. EAE Induction:

-

On day 0, immunize mice subcutaneously with an emulsion of 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis.

-

Administer 200 ng of pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

3. This compound Treatment:

-

Prepare a formulation of this compound suitable for oral gavage (e.g., in 0.5% methylcellulose).

-

Beginning on day 3 post-immunization, administer this compound or vehicle control orally once daily until the end of the study.

4. Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score the clinical severity of the disease on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund or dead

-

5. Data Analysis:

-

Record the daily clinical scores for each mouse.

-

Calculate the mean clinical score, day of disease onset, and maximum clinical score for each treatment group.

-

Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the treatment groups.

Caption: Experimental Workflow for In Vivo EAE Study.

Logical Relationships of this compound's Mechanism of Action

The therapeutic potential of this compound in autoimmune diseases is based on a clear, logical cascade of events from molecular inhibition to the amelioration of disease symptoms.

References

- 1. Pharmacotherapeutic strategies to promote regulatory T cell function in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of human autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of animal models in understanding the mechanisms of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Dysfunctions, Molecular Mechanisms, and Therapeutic Strategies of Regulatory T Cells in Rheumatoid Arthritis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 10. mdpi.com [mdpi.com]

- 11. Animal Models in Autoimmune Diseases: Lessons Learned from Mouse Models for Sjögren’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RGT-068A Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGT-068A is a novel small molecule inhibitor targeting the Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a key downstream effector of the RhoA GTPase. The Rho GTPase signaling cascade plays a central role in regulating cell adhesion, migration, and cytoskeleton dynamics.[1] Dysregulation of this pathway is implicated in various diseases, including cancer metastasis. This document provides detailed protocols for cell-based assays to characterize the activity and potency of this compound.

Hypothetical Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound within the RhoA signaling pathway. This compound is designed to inhibit ROCK1, thereby preventing the phosphorylation of downstream substrates like Myosin Light Chain (MLC), which is crucial for stress fiber formation and cell contraction.

Primary Assay: ROCK1 Reporter Gene Assay

This assay quantitatively measures the inhibition of ROCK1 signaling by this compound using a luciferase reporter system. The reporter construct contains a serum response element (SRE) that drives the expression of luciferase in response to RhoA/ROCK1 pathway activation.

Experimental Workflow

Protocol: ROCK1 Reporter Gene Assay

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

SRE-Luciferase reporter plasmid

-

ROCK1 expression plasmid

-

Transfection reagent (e.g., Lipofectamine 3000)

-

White, clear-bottom 96-well plates

-

This compound

-

Lysophosphatidic Acid (LPA)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Transfection and Seeding:

-

Co-transfect HEK293T cells with the SRE-Luciferase and ROCK1 expression plasmids according to the transfection reagent manufacturer's protocol.

-

Following transfection, seed the cells into white, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete medium.

-

Incubate at 37°C, 5% CO2 for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in serum-free DMEM.

-

Remove the culture medium from the cells and replace it with 90 µL of serum-free DMEM.

-

Add 10 µL of the this compound serial dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate for 6 hours.

-

-

Pathway Stimulation:

-

Prepare a stock solution of LPA in serum-free DMEM.

-

Add 10 µL of the LPA solution to each well for a final concentration of 10 µM (except for unstimulated controls).

-

Incubate for an additional 18 hours.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate for 5 minutes at room temperature to ensure complete cell lysis.

-

Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the average background luminescence (wells with no cells) from all readings.

-

Normalize the data by setting the average signal from the LPA-stimulated, vehicle-treated wells as 100% activity and the unstimulated, vehicle-treated wells as 0% activity.

-

Plot the normalized percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

| Concentration (nM) | % Inhibition (Mean ± SD) |

| 0.1 | 2.5 ± 1.1 |

| 1 | 8.9 ± 2.3 |

| 10 | 25.4 ± 3.5 |

| 50 | 48.7 ± 4.1 |

| 100 | 75.2 ± 3.8 |

| 500 | 92.1 ± 2.9 |

| 1000 | 98.6 ± 1.5 |

| IC50 (nM) | 52.3 |

Secondary Assay: Cell Migration (Wound Healing) Assay

This assay assesses the functional effect of this compound on cell migration, a process highly dependent on the RhoA/ROCK1 pathway.

Experimental Workflow

Protocol: Cell Migration (Wound Healing) Assay

Materials:

-

MDA-MB-231 cells (or other migratory cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

24-well tissue culture plates

-

p200 pipette tips or a wound healing insert

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed MDA-MB-231 cells into 24-well plates and allow them to grow to a confluent monolayer.

-

-

Wound Creation:

-

Using a sterile p200 pipette tip, make a straight scratch across the center of each well.

-

Gently wash the wells twice with PBS to remove any detached cells.

-

-

Compound Treatment:

-

Prepare different concentrations of this compound in complete medium.

-

Add the medium containing the appropriate concentration of this compound or vehicle control to each well.

-

-

Imaging:

-

Immediately after adding the compound, capture an image of the wound in each well using a microscope at 4x or 10x magnification. This is the T=0 time point.

-

Incubate the plate at 37°C, 5% CO2 for 24 hours.

-

After 24 hours, capture another image of the same wound area.

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to measure the area of the wound at T=0 and T=24.

-

Calculate the percentage of wound closure for each condition using the following formula:

-

% Wound Closure = [ (Wound Area at T=0 - Wound Area at T=24) / Wound Area at T=0 ] * 100

-

-

Plot the percentage of wound closure against the concentration of this compound.

Quantitative Data Summary

| This compound Conc. (nM) | % Wound Closure (Mean ± SD) |

| 0 (Vehicle) | 85.3 ± 5.2 |

| 10 | 72.1 ± 4.8 |

| 50 | 51.6 ± 3.9 |

| 100 | 35.8 ± 4.1 |

| 500 | 15.2 ± 3.3 |

| 1000 | 5.7 ± 2.1 |

Conclusion

The presented protocols provide a robust framework for the in vitro characterization of this compound. The primary reporter gene assay offers a high-throughput method to determine the potency of this compound in inhibiting ROCK1 signaling. The secondary wound healing assay corroborates these findings by demonstrating a dose-dependent functional effect on cell migration. Together, these assays are crucial for the preclinical evaluation of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: RGT-068A Western Blot Analysis of MALT1 Cleavage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in intracellular signaling pathways that regulate the activation of NF-κB. MALT1 possesses paracaspase activity, and its proteolytic cleavage of specific substrates is crucial for the propagation of immune responses. Dysregulation of MALT1 activity has been implicated in certain types of lymphomas and autoimmune diseases, making it an attractive therapeutic target. RGT-068A is a potent and selective inhibitor of MALT1 protease activity.[1] This document provides a detailed protocol for utilizing Western blot to assess the inhibitory effect of this compound on MALT1-mediated cleavage of its substrates.

MALT1 Signaling Pathway

The diagram below illustrates the central role of MALT1 in the CBM complex and subsequent NF-κB activation. Upon antigen receptor stimulation, CARMA1, BCL10, and MALT1 form the CBM signalosome. This complex recruits TRAF6, leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. This allows NF-κB transcription factors to translocate to the nucleus and initiate the transcription of target genes. MALT1's protease activity is activated through dimerization within the CBM complex, leading to the cleavage of substrates such as RelB, BCL10, and A20, which further modulates NF-κB signaling.[2][3][4] this compound exerts its effect by directly inhibiting this proteolytic activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

RGT-068A in high-throughput screening assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RGT-068A is a potent and selective small molecule inhibitor of RhoA, a member of the Rho family of small GTPases. Rho GTPases are critical molecular switches that regulate a wide array of cellular processes, including actin cytoskeleton dynamics, cell polarity, cell migration, and gene expression. The activity of Rho proteins is tightly controlled by a cycle of GTP binding (activation) and hydrolysis (inactivation), which is modulated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs). Dysregulation of the RhoA signaling pathway is implicated in various diseases, including cancer metastasis and cardiovascular disease, making it an attractive target for therapeutic intervention.

This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize inhibitors of RhoA activation, using this compound as a reference compound. The described assay is based on the principle of monitoring the exchange of a fluorescently labeled GDP analog for GTP on the RhoA protein, a reaction catalyzed by a specific RhoA GEF.

Data Summary

The inhibitory activity of this compound was quantified in a competitive fluorescence polarization-based HTS assay. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of the GEF-mediated nucleotide exchange, was determined.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | RhoA | FP-based Nucleotide Exchange | 75 |

| Control Cmpd X | RhoA | FP-based Nucleotide Exchange | 1200 |

Signaling Pathway

The RhoA signaling pathway is a central regulator of cellular contractility and motility. In its inactive state, RhoA is bound to GDP and resides in the cytosol, often in a complex with Guanine Nucleotide Dissociation Inhibitors (GDIs). Upon stimulation by upstream signals, GEFs are recruited to the plasma membrane where they catalyze the exchange of GDP for GTP, leading to the activation of RhoA. The active, GTP-bound RhoA then interacts with downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), to elicit cellular responses, primarily through the phosphorylation of myosin light chain (MLC) and subsequent actin-myosin contractility.

RGT-068A application in CRISPR screening

Application Note: RGT-068A

Identifying Genetic Sensitizers to the Novel Kinase Inhibitor this compound using Genome-Wide CRISPR-Cas9 Screening

Disclaimer: this compound is a fictional compound. The data and protocols presented in this application note are for illustrative purposes only and are based on established methodologies for CRISPR screening and drug sensitivity analysis.

Introduction

This compound is a potent and selective, ATP-competitive small molecule inhibitor of Tyrosine Kinase X (TKX), a key signaling node in the oncogenic "Growth and Proliferation Pathway" (GPP). Aberrant activation of the GPP pathway is a known driver in several cancer types, including non-small cell lung cancer (NSCLC).[1][2][3] this compound demonstrates significant anti-proliferative effects in cancer cell lines with a hyperactive GPP pathway. To identify potential combination therapies and understand mechanisms of resistance, a pooled, genome-wide CRISPR-Cas9 knockout screen was performed to discover genes whose loss sensitizes NSCLC cells to this compound treatment.[4][5][6] This application note provides a detailed overview of the screening workflow, protocols, and analysis for identifying genetic modifiers of this compound activity.

Mechanism of Action of this compound

The GPP signaling pathway is critical for regulating cell growth, differentiation, and survival.[1] In many cancers, upstream mutations lead to the constitutive activation of TKX, which in turn phosphorylates downstream effectors, culminating in uncontrolled cell proliferation and evasion of apoptosis. This compound acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of TKX in its active conformation, thereby blocking downstream signal transduction.[3][7]

Figure 1: this compound inhibits the oncogenic GPP signaling pathway.

CRISPR Screening Workflow

A pooled CRISPR-Cas9 knockout screen was conducted to identify genes that, when knocked out, increase the sensitivity of A549 NSCLC cells to this compound.[8][9] The workflow involves transducing a population of Cas9-expressing cells with a pooled sgRNA library, applying selection pressure with this compound, and then using next-generation sequencing (NGS) to identify sgRNAs that are depleted in the treated population compared to the control.[10][11]

Figure 2: Pooled CRISPR screen workflow to find this compound sensitizers.

Experimental Protocols

Protocol 1: Pooled CRISPR-Cas9 Screen

This protocol outlines the key steps for performing a negative selection (dropout) screen to identify genes that sensitize cells to this compound.[6][12]

-

Cell Line Preparation:

-

Generate a stable Cas9-expressing A549 cell line via lentiviral transduction followed by antibiotic selection.

-

Validate Cas9 expression and activity using a control sgRNA targeting a known essential gene (e.g., PCNA) or a reporter assay.

-

-

Lentiviral Library Transduction:

-

Transduce the A549-Cas9 cells with a pooled human genome-wide sgRNA library (e.g., TKOv3) at a low multiplicity of infection (MOI) of 0.3. This ensures that most cells receive a single sgRNA.[13]

-

Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

-

Maintain a cell population that ensures at least 500x representation of the sgRNA library throughout the experiment.

-

-

This compound Selection:

-

After selection, split the cell population into two arms: a control group treated with DMSO and a treatment group treated with this compound.

-

Treat the cells with a pre-determined low dose of this compound (e.g., IC20) that causes minimal cell death on its own but is sufficient to reveal sensitizing knockouts.

-

Culture the cells for 14-21 days, passaging as needed and maintaining library representation.

-

-

Genomic DNA Extraction and NGS Preparation:

-

Harvest at least 5 x 10^7 cells from both the DMSO and this compound treated populations.

-

Extract high-quality genomic DNA (gDNA).

-

Use a two-step PCR process to amplify the integrated sgRNA sequences from the gDNA, adding Illumina sequencing adapters and barcodes.

-

-

Sequencing and Data Analysis:

-

Sequence the PCR amplicons on a high-throughput sequencer (e.g., Illumina NextSeq).

-

Analyze the sequencing data using software like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout).[14][15][16]

-

Use the mageck test command to compare sgRNA read counts between the this compound and DMSO samples to identify significantly depleted sgRNAs and genes.

-

Results

Data Presentation

The following tables summarize the hypothetical results from the characterization of this compound and the CRISPR screen.

Table 1: In Vitro Potency of this compound in NSCLC Cell Lines

| Cell Line | GPP Pathway Status | IC50 (nM) |

|---|---|---|

| A549 | Hyperactive | 50 |

| H460 | Hyperactive | 75 |

| Calu-3 | Normal | > 10,000 |

| HBE4-E6/E7 | Normal | > 10,000 |

Table 2: Top 5 Gene Hits from CRISPR Sensitization Screen Genes whose knockout leads to increased sensitivity to this compound (depleted in the treated population).

| Gene Symbol | Description | Log2 Fold Change | p-value | FDR |

|---|---|---|---|---|

| NRF2 | Nuclear factor erythroid 2-related factor 2 | -2.85 | 1.2e-8 | 3.5e-7 |

| KEAP1 | Kelch-like ECH-associated protein 1 | -2.51 | 5.6e-8 | 9.1e-7 |

| MRP1 | Multidrug resistance-associated protein 1 | -2.20 | 1.4e-7 | 1.8e-6 |

| BCL2L1 | BCL2-like 1 (Bcl-xL) | -1.98 | 8.9e-7 | 7.3e-6 |

| YAP1 | Yes-associated protein 1 | -1.75 | 2.1e-6 | 1.5e-5 |

Hit Validation

The top hits from the primary screen require validation to confirm their role in this compound sensitivity.[17][18] Validation involves generating individual knockout cell lines for the gene of interest and assessing the drug response.[19][20]

Figure 3: Logical workflow for validating a top gene hit.

Protocol 2: Validation of NRF2 as a Sensitizing Gene

-

Generate Individual Knockout Clones:

-

Design two independent sgRNAs targeting the NRF2 gene.

-

Individually transfect A549-Cas9 cells with each sgRNA.

-

Isolate single-cell clones using fluorescence-activated cell sorting (FACS) or limiting dilution.

-

Expand the clones and confirm NRF2 protein knockout by Western Blot.

-

-

Cell Viability Assay:

-

Plate wild-type A549 cells and two validated NRF2-KO clones in 96-well plates.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Measure cell viability using a luminescent assay (e.g., CellTiter-Glo®).

-

-

Data Analysis:

-

Normalize the viability data to DMSO-treated controls.

-

Plot the dose-response curves and calculate the IC50 values for each cell line using a non-linear regression model.

-

Table 3: Validation of NRF2 Knockout on this compound Sensitivity

| Cell Line | Genotype | This compound IC50 (nM) | Fold Sensitization |

|---|---|---|---|

| A549-WT | Wild-Type | 52.1 | 1.0x |

| A549-NRF2 KO #1 | NRF2 Knockout | 10.5 | 5.0x |

| A549-NRF2 KO #2 | NRF2 Knockout | 12.8 | 4.1x |

Conclusion

The combination of the novel TKX inhibitor, this compound, with a genome-wide CRISPR-Cas9 screen successfully identified several genes whose loss sensitizes NSCLC cells to treatment. The top hit, NRF2, a key regulator of the cellular antioxidant response, was validated, showing that its knockout leads to a ~4-5 fold increase in sensitivity to this compound. These findings provide a strong rationale for exploring NRF2 pathway inhibitors as a combination therapy with this compound and highlight the power of CRISPR screening in modern drug development for identifying novel therapeutic strategies and understanding drug resistance mechanisms.[5][21]

References

- 1. mdpi.com [mdpi.com]

- 2. JCI - Targeting cancer with kinase inhibitors [jci.org]

- 3. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. synthego.com [synthego.com]

- 9. Pooled screening with next-generation gene editing tools - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]